3-amino-1-methyl-1,4,5,6,7,8-hexahydroquinolin-4-one hydrochloride
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Overview
Description
3-amino-1-methyl-1,4,5,6,7,8-hexahydroquinolin-4-one hydrochloride is a heterocyclic compound with a quinoline backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-methyl-1,4,5,6,7,8-hexahydroquinolin-4-one hydrochloride typically involves the cyclization of appropriate precursors under acidic conditions. One common method involves the reaction of cyclohexanone with methylamine and an appropriate amine source under reflux conditions. The reaction is often catalyzed by acids such as hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-methyl-1,4,5,6,7,8-hexahydroquinolin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3-amino-1-methyl-1,4,5,6,7,8-hexahydroquinolin-4-one hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 3-amino-1-methyl-1,4,5,6,7,8-hexahydroquinolin-4-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the amino and methyl groups.
Tetrahydroquinoline: A reduced form of quinoline with similar chemical properties.
Aminoquinoline: Compounds with an amino group attached to the quinoline ring.
Uniqueness
3-amino-1-methyl-1,4,5,6,7,8-hexahydroquinolin-4-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino and methyl groups enhances its reactivity and potential for functionalization, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
2763750-34-9 |
---|---|
Molecular Formula |
C10H15ClN2O |
Molecular Weight |
214.7 |
Purity |
95 |
Origin of Product |
United States |
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